

Computational Modeling of 5-Methyl-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name:	5-Methyl-3-nitro-1h-pyrazole
CAS No.:	1048925-02-5; 34334-96-8
Cat. No.:	B2449841

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Application Note & Protocol Guide

Executive Summary

5-Methyl-3-nitro-1H-pyrazole (5M3NP) represents a critical scaffold in two distinct high-value fields: High-Energy Density Materials (HEDMs) and Medicinal Chemistry.[1][2] Its amphoteric nature, driven by the pyrazole ring, combined with the electron-withdrawing nitro group and electron-donating methyl group, creates a complex electronic landscape.[2]

This guide moves beyond basic geometry optimization. It addresses the specific challenges of modeling 5M3NP: prototropic tautomerism, non-covalent interactions (hydrogen bonding), and energetic performance prediction.[2]

Computational Theory & Strategy

The Tautomerism Challenge

The defining characteristic of 5M3NP is its annular tautomerism.[2] In the gas phase and non-polar solvents, the 3-nitro tautomer is generally favored due to intramolecular hydrogen

bonding or electrostatic minimization.[2] However, in polar media (biological fluids), the equilibrium shifts.[2] Ignoring this leads to fundamentally flawed docking scores or crystal density predictions.[1][2]

Level of Theory Selection

For this specific molecular weight (~127 g/mol) and chemical composition (C, H, N, O), the following levels of theory are validated:

Application	Functional	Basis Set	Rationale
Geometry/Freq	B3LYP or wB97X-D	6-311++G(d,p)	wB97X-D captures dispersion forces critical for crystal packing; Diffuse functions (++) are mandatory for the nitro group lone pairs. [1][2]
Energetics (HOF)	M06-2X or B3PW91	cc-pVTZ	M06-2X outperforms B3LYP for thermodynamic heats of formation in nitrogen-rich heterocycles.[1][2]
Solvation	PCM or SMD	(Same as Geom)	SMD (Solvation Model based on Density) is preferred for calculating and pKa.[1][2]

Protocol 1: Tautomeric Equilibrium & Conformational Analysis

Objective: Determine the Boltzmann population of the 3-nitro vs. 5-nitro tautomers to ensure the correct species is used for downstream docking or packing studies.

Step 1: Initial Structure Generation

Construct both tautomers explicitly.^{[1][2]}

- Tautomer A (3-Nitro): H on N1, Nitro on C3, Methyl on C5.^{[1][2]}
- Tautomer B (5-Nitro): H on N1, Nitro on C5, Methyl on C3.^{[1][2]}
- Note: The nitro group can rotate.^{[1][2]} Perform a relaxed Potential Energy Surface (PES) scan on the

dihedral angle (0° to 180° in 10° steps) to find the global minimum for the nitro group orientation.^[2]

Step 2: Optimization & Frequency Calculation

Run full optimization and frequency analysis for both tautomers in the gas phase and target solvent (e.g., Water for bio, Acetone for crystallization).^[2]

Gaussian Input Example (Tautomer A):

Step 3: Boltzmann Population Analysis

Extract the Gibbs Free Energy (

) for both tautomers.^{[1][2]} Calculate the population ratio (

): ^{[1][2]}

- If

kcal/mol, the minor tautomer constitutes <1% and can often be ignored.^[2]

- If

kcal/mol, both species must be modeled in docking studies.^{[1][2]}

Protocol 2: Energetic Properties (High-Energy Materials Track)

Objective: Predict the Heat of Formation (HOF) and Crystal Density, critical for estimating detonation velocity (D) and pressure (P).[2]

Step 1: Isodesmic Reaction Scheme

Direct calculation of Atomization Energy often yields large errors.[1][2] Use an isodesmic reaction (bond types conserved) to cancel systematic errors.

Recommended Reaction:

(Note: Balance the stoichiometry carefully based on the specific reference molecules chosen. [2] A simpler substitution reaction using Pyrazole + Nitromethane is often sufficient).[2]

Step 2: Calculate Gas Phase HOF ()

[1][2]

- Reference Values: Use NIST experimental gas-phase HOFs for methane, ammonia, pyrazole, etc.

Step 3: Crystal Density Prediction ()

Density is the single most important factor for explosive performance.[1][2]

- Calculate the Molecular Volume () using the 0.001 a.u.[2] electron density contour (keyword Volume in Gaussian).[1][2]
- Apply the Politzer correlation for nitro-heterocycles:

[1][2]

- Typical coefficients:

(interaction index), but for high accuracy, use crystal structure prediction (CSP) software like USPEX or Polymorph if available.[1][2]

Protocol 3: Electronic Descriptors (Medicinal Chemistry Track)

Objective: Map the reactivity for drug design (SAR).

Step 1: Frontier Molecular Orbitals (FMO)

Calculate HOMO/LUMO energies.[1][2]

- HOMO: Located on the pyrazole ring/methyl (Nucleophilic attacks).[2]
- LUMO: Located on the nitro group (Electrophilic attacks/Reduction potential).[2]
- Gap ():
): Correlates with chemical hardness ().

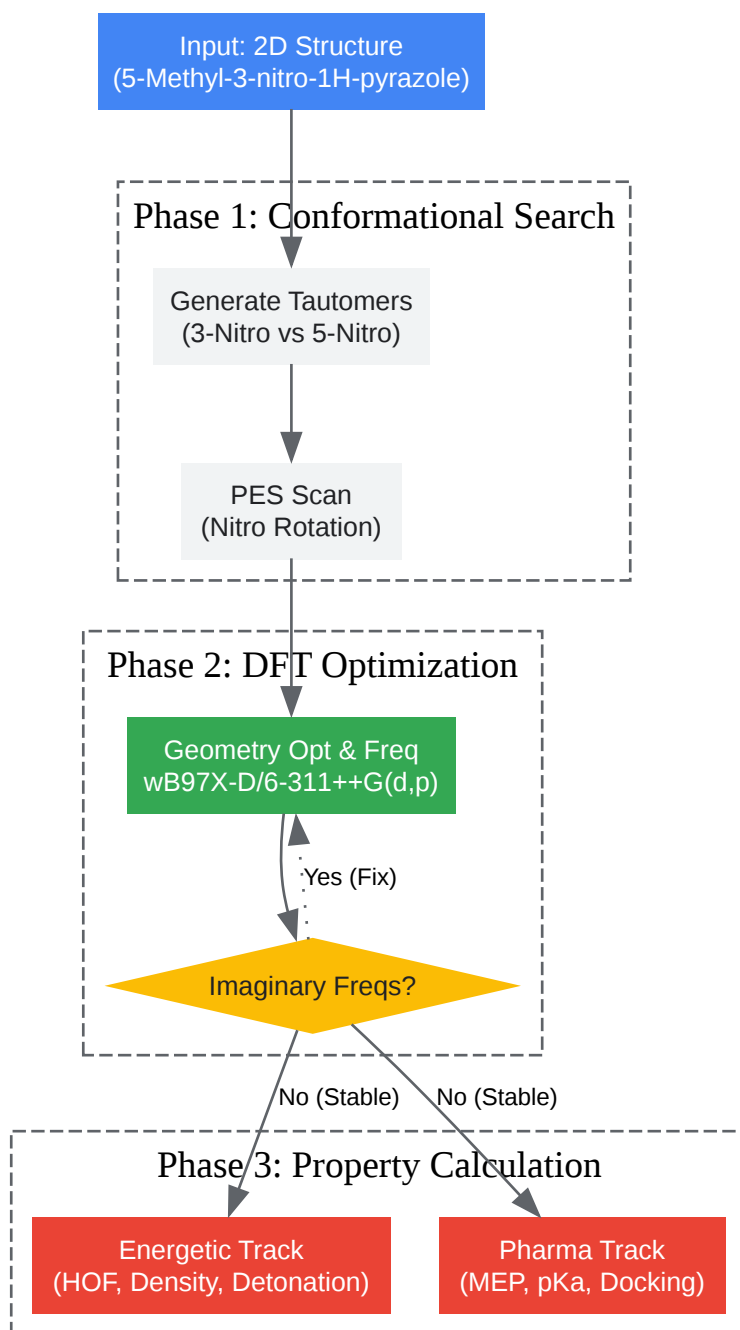
Step 2: Molecular Electrostatic Potential (MEP)

Map the electrostatic potential onto the electron density surface.[2]

- Red Regions (Negative): Nitro oxygens and Pyrazole N2 (H-bond acceptors).[1][2]
- Blue Regions (Positive): Pyrazole N1-H and Methyl hydrogens (H-bond donors).[1][2]
- Application: This guides the design of co-crystals or identifying binding pockets in kinase enzymes.[2]

Visualization of Workflows

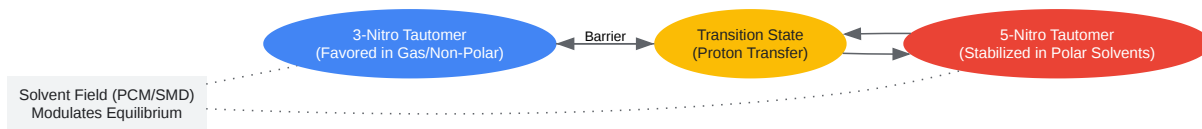
Diagram 1: Computational Workflow for 5M3NP



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Caption: Decision tree for the computational characterization of 5M3NP, splitting into energetic or pharmaceutical analysis tracks.

Diagram 2: Tautomeric Equilibrium Logic



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Caption: The dynamic equilibrium between 3-nitro and 5-nitro tautomers is heavily influenced by solvent dielectric constants.

Data Summary & Expected Values

Reference values based on typical nitro-pyrazole derivatives.

Property	Method	Expected Range/Value	Significance
Bond Length ()	DFT (B3LYP)	1.34 - 1.36 Å	Indicator of aromaticity; shorter than single bond.[1][2]
Nitro Torsion	DFT	0° - 15°	Planarity maximizes conjugation but may twist due to steric hindrance with methyl.[1][2]
Dipole Moment	DFT (Gas)	4.0 - 6.0 Debye	High polarity; strong intermolecular interactions.[1][2]
HOMO Energy	DFT	-7.5 to -8.5 eV	Ionization potential proxy.[1][2]
Density ()	Politzer/XRD	1.65 - 1.75 g/cm ³	Critical for detonation velocity ().[1][2]

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